molecular formula C7H13N3O B12878005 3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole

3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole

Cat. No.: B12878005
M. Wt: 155.20 g/mol
InChI Key: WLKHKGHVIUNYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and a 2-methylhydrazinylmethyl group at position 4 of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3. This method leads to the formation of substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to 3,5-disubstituted isoxazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ eco-friendly catalysts and reagents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The isoxazole ring can undergo substitution reactions, particularly at the methylhydrazinylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like CuCl, reducing agents such as sodium borohydride, and various catalysts like AuCl3 and CuCl .

Major Products Formed

The major products formed from these reactions include substituted isoxazoles, oximes, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylhydrazinylmethyl group enhances its reactivity and potential for various applications in research and industry .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylhydrazine

InChI

InChI=1S/C7H13N3O/c1-5-7(4-9-8-3)6(2)11-10-5/h8-9H,4H2,1-3H3

InChI Key

WLKHKGHVIUNYTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CNNC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.